molecular formula C21H20N2O5S B268268 3-(2-phenoxyethoxy)-N-(4-sulfamoylphenyl)benzamide

3-(2-phenoxyethoxy)-N-(4-sulfamoylphenyl)benzamide

Cat. No. B268268
M. Wt: 412.5 g/mol
InChI Key: CFTJWTBQOXDMTC-UHFFFAOYSA-N
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Description

3-(2-phenoxyethoxy)-N-(4-sulfamoylphenyl)benzamide, also known as PEPB, is a chemical compound that has been widely studied in the field of medicinal chemistry. It belongs to the class of sulfonamide compounds and has shown potential in the treatment of a variety of diseases.

Mechanism of Action

The mechanism of action of 3-(2-phenoxyethoxy)-N-(4-sulfamoylphenyl)benzamide involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in the breakdown of extracellular matrix proteins. By inhibiting MMPs, 3-(2-phenoxyethoxy)-N-(4-sulfamoylphenyl)benzamide can prevent the invasion and metastasis of cancer cells. Additionally, 3-(2-phenoxyethoxy)-N-(4-sulfamoylphenyl)benzamide has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a signaling pathway that plays a role in inflammation and cancer. By inhibiting NF-κB, 3-(2-phenoxyethoxy)-N-(4-sulfamoylphenyl)benzamide can reduce inflammation and prevent the growth of cancer cells.
Biochemical and Physiological Effects:
3-(2-phenoxyethoxy)-N-(4-sulfamoylphenyl)benzamide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, 3-(2-phenoxyethoxy)-N-(4-sulfamoylphenyl)benzamide has been found to reduce the levels of reactive oxygen species (ROS), which are molecules that can cause oxidative damage to cells. Moreover, 3-(2-phenoxyethoxy)-N-(4-sulfamoylphenyl)benzamide has been found to inhibit the activity of acetylcholinesterase (AChE), an enzyme that plays a role in the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, 3-(2-phenoxyethoxy)-N-(4-sulfamoylphenyl)benzamide can increase the levels of acetylcholine and improve cognitive function.

Advantages and Limitations for Lab Experiments

3-(2-phenoxyethoxy)-N-(4-sulfamoylphenyl)benzamide has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied and its mechanism of action is well understood. Additionally, 3-(2-phenoxyethoxy)-N-(4-sulfamoylphenyl)benzamide has been found to have low toxicity and can be easily synthesized. However, one limitation is that it has poor solubility in water, which can make it difficult to administer in vivo. Moreover, 3-(2-phenoxyethoxy)-N-(4-sulfamoylphenyl)benzamide has not been extensively studied in clinical trials, and its efficacy and safety in humans are not well established.

Future Directions

There are several future directions for the study of 3-(2-phenoxyethoxy)-N-(4-sulfamoylphenyl)benzamide. One direction is to investigate its potential in combination therapy with other drugs. Another direction is to study its efficacy and safety in clinical trials. Moreover, 3-(2-phenoxyethoxy)-N-(4-sulfamoylphenyl)benzamide can be modified to improve its solubility and bioavailability, which can enhance its therapeutic potential. Additionally, 3-(2-phenoxyethoxy)-N-(4-sulfamoylphenyl)benzamide can be studied for its potential in treating other diseases such as autoimmune diseases and infectious diseases.
Conclusion:
In conclusion, 3-(2-phenoxyethoxy)-N-(4-sulfamoylphenyl)benzamide is a promising chemical compound that has shown potential in the treatment of cancer, inflammation, and neurodegenerative diseases. Its mechanism of action involves the inhibition of enzymes and signaling pathways, and it has various biochemical and physiological effects. While 3-(2-phenoxyethoxy)-N-(4-sulfamoylphenyl)benzamide has advantages and limitations for lab experiments, there are several future directions for its study that can enhance its therapeutic potential.

Synthesis Methods

The synthesis of 3-(2-phenoxyethoxy)-N-(4-sulfamoylphenyl)benzamide involves the reaction of 4-aminobenzenesulfonamide with 3-(2-phenoxyethoxy)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine. The resulting product is then purified by column chromatography to obtain pure 3-(2-phenoxyethoxy)-N-(4-sulfamoylphenyl)benzamide.

Scientific Research Applications

3-(2-phenoxyethoxy)-N-(4-sulfamoylphenyl)benzamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. In cancer research, 3-(2-phenoxyethoxy)-N-(4-sulfamoylphenyl)benzamide has been found to inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Moreover, 3-(2-phenoxyethoxy)-N-(4-sulfamoylphenyl)benzamide has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Product Name

3-(2-phenoxyethoxy)-N-(4-sulfamoylphenyl)benzamide

Molecular Formula

C21H20N2O5S

Molecular Weight

412.5 g/mol

IUPAC Name

3-(2-phenoxyethoxy)-N-(4-sulfamoylphenyl)benzamide

InChI

InChI=1S/C21H20N2O5S/c22-29(25,26)20-11-9-17(10-12-20)23-21(24)16-5-4-8-19(15-16)28-14-13-27-18-6-2-1-3-7-18/h1-12,15H,13-14H2,(H,23,24)(H2,22,25,26)

InChI Key

CFTJWTBQOXDMTC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCCOC2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N

Canonical SMILES

C1=CC=C(C=C1)OCCOC2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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